An In-Depth Technical Guide to 4-Aminoazobenzene Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Aminoazobenzene Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Aminoazobenzene hydrochloride (CAS No. 3457-98-5), a significant chemical intermediate and analytical standard. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, spectral characteristics, synthesis and purification protocols, toxicological profile, and key applications of this versatile compound. The information presented herein is synthesized from established scientific literature and validated technical sources to ensure accuracy and reliability.
Core Chemical Identity and Physical Properties
4-Aminoazobenzene hydrochloride, also known as 4-(phenylazo)aniline hydrochloride or C.I. Solvent Yellow 1 hydrochloride, is the salt form of the neutral azo dye, 4-Aminoazobenzene. The protonation of the amino group enhances its water solubility compared to the free base. Its core identity is rooted in the azobenzene chromophore, substituted with an amino group in the para position, which is fundamental to its chemical reactivity and utility as a dye intermediate.
The physical and chemical properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| CAS Number | 3457-98-5 | [1][2] |
| Molecular Formula | C₁₂H₁₂ClN₃ | [1] |
| Molecular Weight | 233.70 g/mol | [1][3] |
| Appearance | Dark red to dark purple or deep blue crystalline powder; steel-blue needles.[2][4][5] | [2][4][5] |
| Melting Point | 213 °C; 227-228 °C (values vary depending on purity and source).[1][3][5] | [1][3][5] |
| Solubility | Soluble in ethanol and hydrochloric acid; slightly soluble in water.[4][5] The free base has low water solubility (~0.15 mmol/L at 25 °C).[6] | [4][5][6] |
| Purity (Typical) | >95.0% (HPLC).[3] | [3] |
Spectroscopic Profile
The structural features of 4-Aminoazobenzene hydrochloride give rise to a distinct spectroscopic signature, which is crucial for its identification and quantification.
UV-Visible Spectroscopy
The electronic transitions within the azobenzene system are highly sensitive to the chemical environment, particularly pH. The free base, 4-aminoazobenzene, exhibits a strong absorption peak (λmax) around 384-395 nm in organic solvents like acetonitrile, corresponding to the π→π* transition of the trans-isomer.[7][8] In acidic aqueous solutions (pH 1), where the amino group is protonated to form the hydrochloride, the absorption spectrum shifts significantly, with a major peak appearing around 500 nm.[6] This bathochromic shift is indicative of the change in the electronic structure upon protonation.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For 4-Aminoazobenzene hydrochloride, characteristic absorption bands include:
-
N-H stretching: A broad band in the region of 2800-3200 cm⁻¹, typical for ammonium salts (-NH₃⁺).
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
N=N stretching: A weak to medium intensity band around 1400-1450 cm⁻¹. The azo group has a weak dipole moment, often resulting in a low-intensity signal.
-
C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Vibrations in the 1250-1350 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of 4-Aminoazobenzene hydrochloride in a suitable deuterated solvent (like DMSO-d₆) would show distinct signals for the aromatic protons.[1] The spectrum is complex due to the presence of two substituted benzene rings. Protons on the aniline ring (the ring bearing the -NH₃⁺ group) will be deshielded compared to the unsubstituted phenyl ring. The protons ortho and meta to the azo group will show characteristic doublet or multiplet patterns. The -NH₃⁺ protons would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. ¹³C NMR would similarly show distinct signals for the twelve carbon atoms, with chemical shifts indicating their electronic environment.[1]
Synthesis and Purification
The synthesis of 4-Aminoazobenzene hydrochloride is a classic example of aromatic chemistry, typically involving the acid-catalyzed rearrangement of diazoaminobenzene. This process is favored in manufacturing due to its efficiency.
Synthesis Pathway Overview
The primary industrial synthesis route involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid. This initially forms a diazonium salt, which then couples with excess aniline to produce diazoaminobenzene. This intermediate is not isolated but is rearranged in situ under acidic conditions to yield the thermodynamically more stable 4-Aminoazobenzene, which precipitates as its hydrochloride salt.
Caption: Synthesis of 4-Aminoazobenzene Hydrochloride via Diazoaminobenzene Rearrangement.
Detailed Laboratory Synthesis Protocol[10][11][12]
This protocol describes the synthesis via the rearrangement of diazoaminobenzene.
Materials:
-
Diazoaminobenzene
-
Aniline
-
Aniline hydrochloride
-
Dilute acetic acid
-
Hydrochloric acid
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 10 g of powdered diazoaminobenzene in 20 g of aniline.
-
Catalyst Addition: Add 5 g of solid aniline hydrochloride to the mixture.
-
Reaction: Warm the mixture to 40-50 °C with stirring. Maintain this temperature for approximately 1 hour. The reaction is complete when a small sample, warmed with alcohol and hydrochloric acid, no longer evolves nitrogen gas.
-
Isolation of Free Base: Pour the reaction mixture into an excess of cold, very dilute acetic acid. The free base, 4-aminoazobenzene, will separate as a solid.
-
Filtration: Filter the solid product and wash thoroughly with water.
-
Conversion to Hydrochloride Salt: Transfer the crude 4-aminoazobenzene base to a beaker with approximately 2 liters of water and bring to a boil.
-
Precipitation: Carefully add concentrated hydrochloric acid dropwise until a sample of the hot, bluish-red solution deposits pure, steel-blue crystals upon cooling.
-
Crystallization: Allow the bulk solution to cool slowly to maximize the crystallization of 4-Aminoazobenzene hydrochloride.
-
Final Collection: Filter the crystalline product and dry appropriately. The final product should consist of steel-blue needles.[9]
Purification Workflow
Purification is critical to remove side products, primarily the ortho-isomer (o-aminoazobenzene) and unreacted starting materials. A common method involves neutralization to the free base, followed by recrystallization, and then reconversion to the hydrochloride salt if desired.
Caption: General Purification Workflow for 4-Aminoazobenzene Hydrochloride (4-AAB HCl).
Toxicology and Biological Activity
From a drug development perspective, understanding the toxicological profile of a compound and its intermediates is paramount. 4-Aminoazobenzene is classified as a possible human carcinogen.[10]
Mechanism of Carcinogenicity
The carcinogenicity of 4-Aminoazobenzene is linked to its metabolic activation in the liver. Cytochrome P-450 enzymes can N-hydroxylate the amino group, leading to the formation of a reactive electrophilic nitrenium ion. This reactive species can then form covalent adducts with nucleophilic sites on cellular macromolecules, most critically with DNA. The major persistent adduct formed in the liver of mice has been identified as N-(deoxyguanosin-8-yl)-4-aminoazobenzene.[11] This DNA damage, if not repaired, can lead to mutations in critical genes (e.g., proto-oncogenes or tumor suppressor genes), initiating the process of carcinogenesis.[11] Studies have shown that 4-Aminoazobenzene and its N,N-dimethyl derivative are equipotent hepatic carcinogens in certain mouse models.[11]
Safe Handling and Exposure Control
Given its toxicological profile, strict adherence to safety protocols is mandatory when handling 4-Aminoazobenzene hydrochloride.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation risk.[10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles.[4]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Applications in Research and Industry
The unique chemical structure of 4-Aminoazobenzene hydrochloride makes it a valuable compound in several fields.
Intermediate in Dye Synthesis
This is the primary industrial application. The free amino group on 4-Aminoazobenzene can be diazotized and then coupled with other aromatic compounds (coupling components) to produce a wide variety of disazo and polyazo dyes.[12] For example, it is a precursor in the manufacture of Acid Red 73.[5]
Analytical Standard
Due to its importance as a regulated substance and industrial intermediate, high-purity 4-Aminoazobenzene is used as a certified reference material (CRM).[13] This is essential for the calibration of analytical instruments and the validation of methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify it as an impurity in color additives, textiles, and other consumer products.[13][14]
Biological Staining and Research
4-Aminoazobenzene hydrochloride has been used in biological research as a staining agent for proteins and nucleic acids, leveraging the affinity of the azo dye structure for biological macromolecules.[1] Furthermore, its photoisomerization properties (the ability to switch between trans and cis isomers upon light irradiation) make the azobenzene scaffold a subject of intense research in areas like molecular switches, targeted drug delivery, and materials science.[7][8]
Conclusion
4-Aminoazobenzene hydrochloride is a compound of significant industrial and research importance. Its properties are dictated by the interplay between the azobenzene chromophore and the ionizable amino group. While its utility as a dye intermediate and analytical standard is well-established, its toxicological profile, particularly its carcinogenicity, necessitates stringent handling procedures and careful risk assessment in all applications. A thorough understanding of its chemistry, from synthesis to biological activity, is essential for its safe and effective use by scientists and researchers.
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